2-(3-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetate
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Overview
Description
2-(3-BROMOPHENYL)-2-OXOETHYL 2-(1H-INDOL-3-YL)ACETATE is a complex organic compound that combines a bromophenyl group with an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BROMOPHENYL)-2-OXOETHYL 2-(1H-INDOL-3-YL)ACETATE typically involves the Claisen–Schmidt condensation reaction. This reaction is carried out using 3-acetylindole and 3-bromobenzaldehyde as starting materials. The reaction is catalyzed by a base such as potassium hydroxide (KOH) in a solvent like ethanol or methanol. The mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, solvent-free conditions or the use of environmentally benign solvents can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(3-BROMOPHENYL)-2-OXOETHYL 2-(1H-INDOL-3-YL)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-BROMOPHENYL)-2-OXOETHYL 2-(1H-INDOL-3-YL)ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly monoamine oxidase (MAO) inhibitors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through inhibition of enzymes such as monoamine oxidase (MAO). It binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in treating conditions like depression and Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one: Another indole-based compound with similar structural features and biological activities.
Indole-based chalcones: These compounds share the indole moiety and exhibit a range of biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
2-(3-BROMOPHENYL)-2-OXOETHYL 2-(1H-INDOL-3-YL)ACETATE is unique due to its specific combination of a bromophenyl group and an indole moiety, which imparts distinct chemical reactivity and biological activity. Its dual role as an enzyme inhibitor and potential therapeutic agent makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C18H14BrNO3 |
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Molecular Weight |
372.2 g/mol |
IUPAC Name |
[2-(3-bromophenyl)-2-oxoethyl] 2-(1H-indol-3-yl)acetate |
InChI |
InChI=1S/C18H14BrNO3/c19-14-5-3-4-12(8-14)17(21)11-23-18(22)9-13-10-20-16-7-2-1-6-15(13)16/h1-8,10,20H,9,11H2 |
InChI Key |
UTMICWKXKKEZIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)OCC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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